molecular formula C20H19NO3 . HCl B1147681 TNPA-methylenedioxy HCl CAS No. 126874-88-2

TNPA-methylenedioxy HCl

Cat. No.: B1147681
CAS No.: 126874-88-2
M. Wt: 357.84
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Description

TNPA-methylenedioxy HCl: is a chemical compound known for its versatile applications in scientific research. It is characterized by the presence of a methylenedioxy group, which is a functional group consisting of two oxygen atoms connected by a methylene bridge (-O-CH2-O-). This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Properties

CAS No.

126874-88-2

Molecular Formula

C20H19NO3 . HCl

Molecular Weight

357.84

Purity

>98%

Synonyms

2-Hydroxy-10,11-methylenedioxy-N-propylnoraporphine hydrochloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TNPA-methylenedioxy HCl typically involves the formation of the methylenedioxy bridge. One common method is the reaction of a precursor compound with formaldehyde and a suitable acid catalyst to form the methylenedioxy group. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the precursor compounds are mixed with formaldehyde and an acid catalyst under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: TNPA-methylenedioxy HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methylenedioxy group can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: TNPA-methylenedioxy HCl is used as a reagent in organic synthesis, particularly in the formation of complex molecules with methylenedioxy groups. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of methylenedioxy-containing compounds on biological systems. It is often used in experiments involving enzyme inhibition and receptor binding studies.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals with methylenedioxy groups. It is also used in the study of drug metabolism and pharmacokinetics.

Industry: this compound is used in the production of various industrial chemicals and materials. It is also employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of TNPA-methylenedioxy HCl involves its interaction with specific molecular targets and pathways. The methylenedioxy group can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3,4-Methylenedioxyamphetamine (MDA): A compound with similar methylenedioxy group, known for its psychoactive properties.

    3,4-Methylenedioxymethamphetamine (MDMA):

    3,4-Methylenedioxy-N-benzylcathinone: A compound with similar structural features, used in forensic and toxicological studies.

Uniqueness: TNPA-methylenedioxy HCl is unique due to its specific chemical structure and the presence of the methylenedioxy group, which imparts distinct chemical and biological properties. Its versatility in various scientific research applications makes it a valuable compound in multiple fields.

Q & A

Q. What are the recommended safety protocols for handling TNPA-methylenedioxy HCl in laboratory settings?

this compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection is mandatory. Work should be conducted in a fume hood due to potential respiratory irritancy. Spills require neutralization with sodium bicarbonate followed by absorption with inert material (e.g., vermiculite). Always consult Safety Data Sheets (SDS) for compound-specific hazards .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Use deuterated DMSO (DMSO-d6) to resolve aromatic proton signals (δ 7.2–8.5 ppm) and confirm methylenedioxy groups.
  • High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase of 70% acetonitrile/30% water (0.1% TFA) achieves baseline separation (retention time: ~12.3 min).
  • Mass Spectrometry (MS): Electrospray ionization (ESI+) typically shows [M+H]+ at m/z 285.1. Table 1 summarizes key parameters:
MethodParametersTypical Values
HPLC Column, mobile phaseC18, 70% ACN/30% H2O (+0.1% TFA)
NMR Solvent, observed shiftsDMSO-d6, δ 7.2–8.5 ppm
MS Ionization mode, [M+H]+ESI+, m/z 285.1

Potentiometric titration (e.g., NaOH titration with derivative endpoint analysis) can supplement purity assessment .

Advanced Research Questions

Q. How can researchers design experiments to isolate the effects of this compound in complex biological systems?

  • Control Variables: Use knock-out models (e.g., gene-edited cell lines) to exclude off-target interactions.
  • Dose-Response Curves: Employ logarithmic dosing (1 nM–100 µM) to identify EC50/IC50 values.
  • Isotopic Labeling: Synthesize deuterated or ¹⁴C-labeled analogs to track metabolic pathways via LC-MS/MS.
  • Blockade Studies: Co-administer inhibitors of competing pathways (e.g., CYP450 inhibitors) to isolate primary mechanisms. Rationale: This minimizes confounding variables and aligns with hypothesis-testing frameworks outlined in survey-based experimental design principles .

Q. What strategies are effective in resolving contradictory data on the metabolic pathways of this compound?

  • Cross-Validation: Replicate studies using orthogonal methods (e.g., microsomal assays vs. in vivo tracer studies).
  • Data Normalization: Adjust for batch effects (e.g., LC-MS instrument drift) using internal standards (e.g., stable isotope-labeled controls).
  • Meta-Analysis: Pool data from independent labs and apply mixed-effects models to account for inter-study variability.
  • Mechanistic Studies: Use CRISPR-Cas9 to silence suspected metabolic enzymes and confirm their role. Example: Discrepancies in hepatic clearance rates may arise from variations in CYP3A4 activity across cell models; standardized hepatocyte sourcing (e.g., pooled donors) mitigates this .

Methodological Considerations

  • Titration Endpoint Detection: For purity analysis, apply second-derivative plots to potentiometric titration data to resolve overlapping endpoints (common in polyprotic systems) .
  • Variable Prioritization: Use factorial design (e.g., Plackett-Burman) to rank variables (pH, temperature) by impact on reaction yields .

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